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Application Notes and Protocols for GSK2795039 in Platelet Aggregation Studies

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Compound of Interest		
Compound Name:	GSK2795039	
Cat. No.:	B15615182	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK2795039 is a potent and selective inhibitor of NADPH oxidase 2 (NOX2), an enzyme crucial for the production of reactive oxygen species (ROS) in platelets.[1][2][3] ROS are key signaling molecules that promote platelet activation and thrombus formation.[1][2][3] **GSK2795039** has been shown to effectively suppress both intracellular and extracellular ROS production in platelets stimulated with collagen.[1][2][3] Consequently, it significantly inhibits collagen-induced platelet aggregation, granule release, and thrombus formation, making it a valuable tool for studying the role of NOX2 in platelet physiology and a potential therapeutic agent for thrombotic diseases.[1][2][3]

These application notes provide detailed protocols for utilizing **GSK2795039** in in vitro platelet aggregation studies, specifically focusing on collagen-induced platelet activation.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effects of **GSK2795039** on platelet function.



Parameter	Agonist	Value	Cell Type	Reference
IC50	Collagen	22.6 μΜ	Washed Human Platelets	[2][3]
Inhibitory Concentration	Collagen (10 μg/mL)	10 - 50 μΜ	Washed Human Platelets	[1][2][3][4]
No Effect Concentration	Thrombin, U46619	50 μΜ	Human Platelets	[1][2]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the measurement of platelet aggregation in response to collagen and the inhibitory effect of **GSK2795039** using a light transmission aggregometer.

Materials and Reagents:

- Freshly drawn human whole blood anticoagulated with 3.8% tri-sodium citrate (9:1 v/v)
- GSK2795039 (stock solution in DMSO)
- Collagen (e.g., from equine tendons)
- Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
- · Aggregometer cuvettes with stir bars
- Light Transmission Aggregometer (e.g., PAP-4 Aggregometer)

Procedure:



- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect fresh human whole blood into tubes containing 3.8% tri-sodium citrate.
 - To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature.
 [5]
 - Carefully collect the upper PRP layer.
 - To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes at room temperature.[5]
 - Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
- Platelet Count Adjustment:
 - Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL).
- GSK2795039 Incubation:
 - Pre-warm the PRP samples to 37°C for 10 minutes.
 - In an aggregometer cuvette, add the desired concentration of GSK2795039 (e.g., 10, 30, 50 μM) or vehicle (DMSO, typically 0.5%) to the PRP.
 - Incubate for 5 minutes at 37°C with stirring (e.g., 1000 rpm).[2][4][6][7]
- Induction of Platelet Aggregation:
 - Place the cuvette in the aggregometer and establish a baseline reading.
 - Add collagen (e.g., 10 μg/mL) to the cuvette to induce platelet aggregation.[2][4][6][7]
 - Record the change in light transmission for at least 5 minutes.
- Data Analysis:
 - Set the light transmission of PRP to 0% and PPP to 100%.



- The percentage of platelet aggregation is determined by the maximal change in light transmission after the addition of collagen.
- Calculate the percentage inhibition of aggregation for each GSK2795039 concentration compared to the vehicle control.

Protocol 2: ATP Release Assay (Dense Granule Secretion)

This protocol measures the release of ATP from dense granules, a marker of platelet activation, using a luciferin-luciferase assay.

Materials and Reagents:

- Washed human platelets
- GSK2795039
- Collagen
- Luciferin-luciferase reagent
- Luminometer

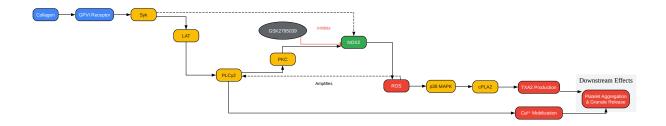
Procedure:

- · Preparation of Washed Platelets:
 - Prepare PRP as described in Protocol 1.
 - Centrifuge the PRP at 1000 x g for 10 minutes, and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
- GSK2795039 Incubation:
 - Pre-incubate the washed platelets (e.g., 5 x 10⁸/mL) with various concentrations of GSK2795039 or vehicle for 5 minutes at 37°C.[2][4][6]



- Stimulation and Measurement:
 - Add collagen (e.g., 10 µg/mL) to the platelet suspension to induce activation.[2][6]
 - Immediately add the luciferin-luciferase reagent.
 - Measure the luminescence generated by the released ATP using a luminometer.[2][6]
- Data Analysis:
 - Quantify the maximum luminescence as a measure of ATP release.
 - Compare the ATP release in **GSK2795039**-treated samples to the vehicle control.

Signaling Pathways and Experimental Workflows Signaling Pathway of Collagen-Induced Platelet Activation and Inhibition by GSK2795039

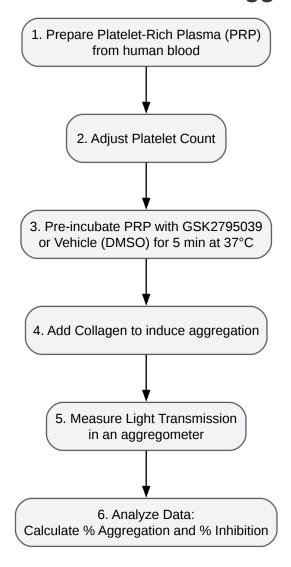


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Caption: Signaling cascade initiated by collagen in platelets, leading to aggregation, and the inhibitory action of **GSK2795039** on NOX2.



Experimental Workflow for Platelet Aggregation Assay



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Caption: Step-by-step workflow for assessing the effect of **GSK2795039** on collagen-induced platelet aggregation.

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